molecular formula C7H13N B13337823 N-ethylpent-4-yn-1-amine

N-ethylpent-4-yn-1-amine

Cat. No.: B13337823
M. Wt: 111.18 g/mol
InChI Key: NYJNTUUPMSFHKC-UHFFFAOYSA-N
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Description

N-ethylpent-4-yn-1-amine is an organic compound characterized by the presence of an ethyl group attached to a pent-4-yn-1-amine backbone. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basicity and nucleophilicity, making them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpent-4-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of a primary amine with an alkyne. For instance, the reaction between ethylamine and 4-pentyn-1-ol under suitable conditions can yield this compound. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-ethylpent-4-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-ethylpent-4-yn-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, this compound derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

  • N-methylpent-4-yn-1-amine
  • N-propylpent-4-yn-1-amine
  • N-butylpent-4-yn-1-amine

Comparison: N-ethylpent-4-yn-1-amine is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the ethyl group can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes this compound a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

N-ethylpent-4-yn-1-amine

InChI

InChI=1S/C7H13N/c1-3-5-6-7-8-4-2/h1,8H,4-7H2,2H3

InChI Key

NYJNTUUPMSFHKC-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC#C

Origin of Product

United States

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